Dimethyl 5-methylisophthalate
CAS No.: 13438-29-4; 17649-58-0
Cat. No.: VC5478010
Molecular Formula: C11H12O4
Molecular Weight: 208.213
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13438-29-4; 17649-58-0 |
---|---|
Molecular Formula | C11H12O4 |
Molecular Weight | 208.213 |
IUPAC Name | dimethyl 5-methylbenzene-1,3-dicarboxylate |
Standard InChI | InChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3 |
Standard InChI Key | DWLNVWOJNQXRLG-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Introduction
Chemical and Physical Properties
Dimethyl 5-methylisophthalate is a white crystalline solid under standard conditions. Its key physicochemical properties, derived from experimental measurements and computational models, are summarized in Table 1 .
Table 1: Physicochemical Properties of Dimethyl 5-Methylisophthalate
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 208.211 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 301.2 ± 22.0 °C (760 mmHg) |
Flash Point | 147.4 ± 20.7 °C |
Vapor Pressure | 0.0 ± 0.6 mmHg (25°C) |
LogP (Octanol-Water) | 2.91 |
Water Solubility | Not reported |
The compound’s low vapor pressure and moderate hydrophobicity () suggest limited volatility and a tendency to partition into soil or sediment in environmental systems . Its density of 1.1 g/cm³ aligns with related aromatic esters, such as DMIP (1.19 g/cm³) . Experimental data on water solubility are unavailable, but predictions using the EPI Suite WSKOWWIN model estimate a solubility of approximately 1778 mg/L at 25°C for DMIP, which may serve as a proxy .
Environmental Fate and Biodegradation
Data specific to dimethyl 5-methylisophthalate are scarce, but insights can be extrapolated from studies on DMIP and DMTP .
Biodegradation Pathways
DMIP undergoes rapid aerobic biodegradation via a two-step microbial process:
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Initial Hydrolysis: Bacterial species (e.g., Klebsiella oxytoca) hydrolyze DMIP to monomethyl isophthalate (MMIP).
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Complete Mineralization: MMIP is further degraded to isophthalic acid (IPA) by organisms like Microbacterium mesophilicum, which subsequently metabolize IPA to carbon dioxide and water .
Environmental Partitioning
The compound’s low vapor pressure () and moderate hydrophobicity favor partitioning into aquatic and terrestrial systems. Computational models predict that >50% of dimethyl 5-methylisophthalate released into the environment would adsorb to soil or sediment, with the remainder persisting in water .
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